2-((difluoromethyl)sulfonyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide
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Overview
Description
2-((difluoromethyl)sulfonyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a difluoromethylsulfonyl group, a morpholino group, and a benzamide structure, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((difluoromethyl)sulfonyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the difluoromethylsulfonyl group: This can be achieved by reacting a suitable precursor with difluoromethyl sulfone under specific conditions.
Introduction of the morpholino group: This step involves the reaction of a suitable intermediate with morpholine, often under basic conditions.
Coupling with benzamide: The final step involves coupling the intermediate with a benzamide derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((difluoromethyl)sulfonyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide or morpholino moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
2-((difluoromethyl)sulfonyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or inhibitor in biochemical studies, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with unique properties.
Mechanism of Action
The mechanism of action of 2-((difluoromethyl)sulfonyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide involves its interaction with specific molecular targets. The difluoromethylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The morpholino group can enhance the compound’s solubility and facilitate its interaction with biological targets. The benzamide moiety can contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone
- 1-(2,6-difluorophenyl)-2-morpholino-2-oxoethyl acetate
Uniqueness
Compared to similar compounds, 2-((difluoromethyl)sulfonyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide is unique due to the presence of the difluoromethylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where such properties are desired.
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O5S/c21-20(22)30(27,28)17-4-2-1-3-16(17)19(26)23-15-7-5-14(6-8-15)13-18(25)24-9-11-29-12-10-24/h1-8,20H,9-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLFNIBUIZCASB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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